molecular formula C19H25N7O B2636224 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine CAS No. 2199189-33-6

2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine

Numéro de catalogue: B2636224
Numéro CAS: 2199189-33-6
Poids moléculaire: 367.457
Clé InChI: NBNGVHFNGJJWHF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a tert-butyl group at the 6-position. This scaffold is linked to a piperidin-1-yl moiety at the 4-position of the pyrimidine ring, which itself carries a methoxy substituent at the 4-position. Such structural features are common in kinase inhibitors or ligands targeting nucleotide-binding domains .

Propriétés

IUPAC Name

6-tert-butyl-3-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O/c1-19(2,3)14-5-6-15-22-23-17(26(15)24-14)13-8-11-25(12-9-13)18-20-10-7-16(21-18)27-4/h5-7,10,13H,8-9,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNGVHFNGJJWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C4=NC=CC(=N4)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

The compound 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine is a novel chemical entity that has garnered significant attention due to its potential biological activities. This article delves into its biological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C21H27N5O2
  • Molecular Weight : 381.5 g/mol
  • CAS Number : 2201623-80-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may function as an inhibitor of specific kinases and receptors, which are critical in various signaling pathways related to cancer and infectious diseases.

Biological Activity Overview

  • Antiviral Activity :
    • The compound has been evaluated for its antiviral properties, particularly against HIV. Studies have shown that derivatives containing the piperidine moiety exhibit broad-spectrum activity against wild-type and mutant strains of HIV, with EC50 values in the low nanomolar range .
    • The structural modifications in the triazolo-pyridazine ring enhance the binding affinity to the reverse transcriptase enzyme, crucial for viral replication .
  • Antimicrobial Activity :
    • Preliminary investigations suggest that similar compounds demonstrate significant antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA and VRE . Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promise.
  • Anti-cancer Properties :
    • The compound's ability to inhibit specific kinases involved in cancer progression has been noted. For instance, studies on related compounds indicate potent anti-proliferative effects against various cancer cell lines, with IC50 values indicating high efficacy .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications in the piperidine and triazolo-pyridazine components significantly influence biological activity:

ModificationEffect on Activity
Tert-butyl groupIncreases lipophilicity and cellular uptake
Methoxy groupEnhances selectivity towards specific targets
Triazolo ring substitutionsAlter binding affinity to viral enzymes

Case Studies

  • HIV Inhibition Study :
    A study conducted on piperidine-linked derivatives demonstrated their effectiveness against a panel of HIV strains. The lead compound exhibited an EC50 value of 1.1 nM against resistant mutants, showcasing its potential as a therapeutic agent .
  • Antibacterial Efficacy :
    Another investigation highlighted the antibacterial properties of structurally similar compounds against MRSA. These compounds showed significant bactericidal activity at concentrations comparable to last-resort antibiotics .
  • Cancer Cell Line Testing :
    In vitro testing on various cancer cell lines revealed that modifications in the triazolo-pyridazine scaffold led to enhanced anti-proliferative effects, with some derivatives achieving IC50 values below 0.01 μM .

Applications De Recherche Scientifique

Pharmacological Applications

Research has indicated several potential applications for this compound:

1. Antimicrobial Activity
Preliminary studies suggest that derivatives of triazolo[4,3-b]pyridazine compounds exhibit significant antimicrobial properties. For example, related compounds have shown effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium at low concentrations . The mechanism of action is hypothesized to involve interference with bacterial cell wall synthesis or function.

2. Antitumor Activity
Compounds similar to 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine have been investigated for their potential as anticancer agents. Research indicates that modifications in the structure can enhance cytotoxicity against various cancer cell lines . The specific pathways through which these compounds exert their effects are under ongoing investigation.

3. Neurological Applications
The structural characteristics of the compound suggest potential applications in treating neurological disorders. Compounds with similar frameworks have been explored as GABA receptor modulators, which could be beneficial in managing conditions such as anxiety and epilepsy . Studies on binding affinities and receptor interactions are critical for understanding the therapeutic potential in this area.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes may include:

  • Formation of the Triazole Ring: Utilizing cyclization reactions involving appropriate precursors to construct the triazole moiety.
  • Piperidine Derivatization: Modifying piperidine derivatives to introduce functional groups that enhance biological activity.
  • Methoxy Group Introduction: Employing methoxylation techniques to incorporate the methoxy group into the pyrimidine framework.

Case Studies and Research Findings

A number of case studies have documented the efficacy and safety profiles of compounds derived from or related to this compound:

Case Study 1: Antimicrobial Evaluation
In a study evaluating various substituted triazolo derivatives for antimicrobial activity against Mycobacterium tuberculosis, several compounds demonstrated IC50_{50} values ranging from 1.35 to 2.18 μM . These findings support the hypothesis that structural modifications can lead to enhanced antimicrobial efficacy.

Case Study 2: Cancer Cell Line Studies
Research on structurally analogous compounds revealed significant cytotoxicity against breast cancer cell lines with IC50_{50} values below 10 μM. Further investigation into their mechanisms indicated apoptosis induction through caspase activation pathways .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

  • Triazolo[4,3-b]pyridazine vs. Pyrazolo[3,4-d]pyrimidine (): The triazolo[4,3-b]pyridazine core in the target compound differs from pyrazolo[3,4-d]pyrimidine derivatives (e.g., compounds 2 and 3 in ) in nitrogen atom positioning. In contrast, pyrazolopyrimidines may favor hydrogen bonding via pyrimidine nitrogen lone pairs .
  • Triazolo[4,3-b]pyridazine vs. 1,2-Benzisoxazole () :
    The 1,2-benzisoxazole moiety in ’s compound provides a fused aromatic system with a fluorine substituent, which increases electronegativity and may enhance metabolic resistance. The triazolo[4,3-b]pyridazine core, however, offers greater nitrogen density, possibly improving interactions with metal ions or polar protein residues .

Substituent Effects

  • Tert-butyl vs. Fluoro () :
    The tert-butyl group in the target compound introduces significant steric hindrance compared to the 6-fluoro substituent in ’s 1,2-benzisoxazole derivative. This may reduce off-target interactions but could also limit solubility. Fluorine, being electronegative, enhances membrane permeability and bioavailability in ’s compound .

  • Methoxy Group vs. Pyridinyl-Thiazol (): The 4-methoxy group on the pyrimidine ring in the target compound contrasts with the 4-pyridinyl-thiazol substituent in ’s butanamide derivative.

Comparative Data Table

Feature Target Compound Compound Compound Compound
Core Structure Triazolo[4,3-b]pyridazine 1,2-Benzisoxazole Pyrazolo[3,4-d]pyrimidine Triazolo[4,3-b]pyridazine
Key Substituents 6-Tert-butyl, 4-methoxy, piperidin-1-yl 6-Fluoro, pyrido[1,2-a]pyrimidinyl Hydrazine, pyridinyl 4-Pyridinyl-thiazol, butanamide
Steric Effects High (tert-butyl) Moderate (fluoro) Low Moderate (thiazol)
Electronic Effects Electron-donating (methoxy) Electron-withdrawing (fluoro) Variable (hydrazine) Mixed (pyridinyl-thiazol)
Synthetic Complexity Moderate (piperidinyl linkage) High (crystallization challenges) High (isomerization steps) Moderate (amide coupling)
Potential Applications Kinase inhibition, nucleotide-binding ligands CNS targets (crystal structure suggests stability) Antiviral/anticancer (isomerization probes) Enzyme inhibition (thiazol-piperazine interactions)

Research Implications

  • The tert-butyl and methoxy substituents in the target compound may optimize binding affinity for kinases or nucleotide-binding proteins compared to ’s fluorinated analog, which prioritizes metabolic stability.
  • The piperidinyl linker’s rigidity could reduce off-target effects relative to ’s flexible butanamide chain, though solubility may suffer .
  • Synthetic routes for triazolo[4,3-b]pyridazine derivatives (as in the target compound) appear more straightforward than the isomerization-prone systems in , suggesting scalability for medicinal chemistry applications .

Q & A

Q. What are the key synthetic pathways for synthesizing 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine, and what challenges arise during its preparation?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Piperidine and triazolo-pyridazine moieties are coupled via nucleophilic substitution or metal-catalyzed cross-coupling.
  • Protecting group strategies : The tert-butyl group is introduced early to stabilize intermediates, often using Boc (tert-butoxycarbonyl) protection .
  • Purification : Crystallization from ethanol/dioxane mixtures is common to isolate pure products, as seen in analogous triazolo-pyrimidine syntheses .
    Challenges : Low yields (2–5%) in multi-step sequences (e.g., 11-step processes for similar compounds) require optimization of reaction conditions (temperature, catalysts) .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the triazolo-pyridazine ring and substitution patterns on piperidine.
  • HPLC-MS : Ensures purity (>95%) and identifies byproducts from incomplete coupling or deprotection.
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. How does the tert-butyl group influence the compound’s physicochemical properties?

The tert-butyl group enhances metabolic stability by sterically shielding reactive sites (e.g., piperidine nitrogen) from enzymatic oxidation. It also increases lipophilicity (logP), improving membrane permeability in biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Functional group modulation : Replace the 4-methoxypyrimidine with electron-withdrawing groups (e.g., trifluoromethyl) to enhance target binding affinity .
  • Piperidine substitution : Introduce polar groups (e.g., hydroxyl) to balance lipophilicity and solubility.
  • Benchmarking : Compare activity against analogs like tert-butyl 4-amino-pyrimidine derivatives (see table below) .
CompoundStructural FeaturesBioactivity Insights
Target compoundTert-butyl, piperidine, methoxyBaseline activity
4-Methoxy analogLacks tert-butylReduced metabolic stability
Trifluoromethyl derivativeIncreased lipophilicityEnhanced target binding

Q. How should researchers address contradictions in biological data between this compound and structurally similar analogs?

  • Mechanistic assays : Use kinase profiling or receptor-binding assays to confirm target specificity.
  • Computational modeling : Perform molecular docking to identify binding mode variations caused by tert-butyl steric effects .
  • Meta-analysis : Reconcile discrepancies by comparing experimental conditions (e.g., cell lines, assay pH) across studies .

Q. What strategies improve the compound’s metabolic stability in preclinical studies?

  • Isotope labeling : Incorporate deuterium at vulnerable sites (e.g., piperidine C-H bonds) to slow oxidative metabolism.
  • Prodrug design : Mask the methoxy group as a phosphate ester to enhance solubility and delay cleavage .

Q. How can reaction yields be optimized during large-scale synthesis?

  • Catalyst screening : Test palladium or copper catalysts for coupling efficiency.
  • Flow chemistry : Implement continuous flow systems to improve heat/mass transfer in exothermic steps (e.g., triazolo ring formation) .

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s pharmacokinetic (PK) profile?

  • In vitro : Liver microsome assays to assess CYP450-mediated metabolism.
  • In vivo : Rodent models with LC-MS/MS quantification to measure half-life, Cmax, and bioavailability. Include metabolites like de-tert-butyl derivatives in analysis .

Methodological Notes

  • Contradiction resolution : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., SPR vs. ITC for binding affinity).
  • Safety protocols : Refer to SDS guidelines for handling reactive intermediates (e.g., nitroarenes) .
  • Data reproducibility : Document reaction conditions (solvent purity, humidity) to mitigate batch-to-batch variability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.